molecular formula C6H12N4 B15257787 (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B15257787
M. Wt: 140.19 g/mol
InChI Key: KWCLNZQGWCJRBO-YFKPBYRVSA-N
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Description

(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position of the triazole ring and a propan-1-amine group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the triazole ring using a methylation reaction with a suitable methylating agent.

    Attachment of the Propan-1-amine Group: The propan-1-amine group can be attached to the triazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: Similar structure with a butan-1-amine group instead of propan-1-amine.

    (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with an ethan-1-amine group instead of propan-1-amine.

Uniqueness

(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific combination of the triazole ring, methyl group, and propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H12N4/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3,(H,8,9,10)/t5-/m0/s1

InChI Key

KWCLNZQGWCJRBO-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C1=NNC(=N1)C)N

Canonical SMILES

CCC(C1=NNC(=N1)C)N

Origin of Product

United States

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